![molecular formula C20H12N2 B14682086 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile CAS No. 36411-64-0](/img/structure/B14682086.png)
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a cyanophenyl group and an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Linkage: This can be achieved through a Heck reaction, where a halogenated naphthalene derivative reacts with a styrene derivative in the presence of a palladium catalyst.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a cyanide ion is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethenyl linkage can be oxidized to form epoxides or diols.
Reduction: The nitrile groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile depends on its application. In organic electronics, its conjugated system allows for efficient electron transport, making it suitable for use in OLEDs. In biological systems, its interactions with cellular components can be studied to develop new imaging techniques or therapeutic agents.
類似化合物との比較
Similar Compounds
4-[2-(4-Cyanophenyl)ethenyl]benzene-1-carbonitrile: Similar structure but with a benzene core instead of naphthalene.
4-[2-(4-Cyanophenyl)ethenyl]anthracene-1-carbonitrile: Similar structure but with an anthracene core.
Uniqueness
4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices.
特性
CAS番号 |
36411-64-0 |
|---|---|
分子式 |
C20H12N2 |
分子量 |
280.3 g/mol |
IUPAC名 |
4-[2-(4-cyanophenyl)ethenyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C20H12N2/c21-13-16-7-5-15(6-8-16)9-10-17-11-12-18(14-22)20-4-2-1-3-19(17)20/h1-12H |
InChIキー |
QQRRUHGFHPHIPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=CC=C(C2=C1)C=CC3=CC=C(C=C3)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


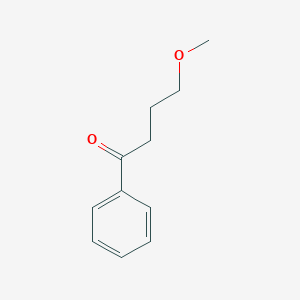
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
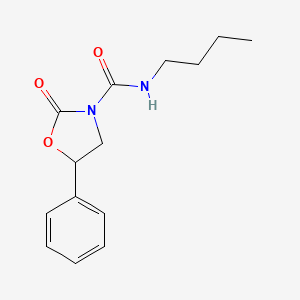
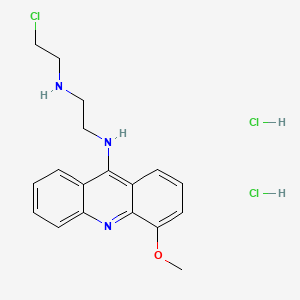

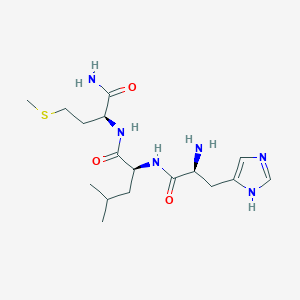
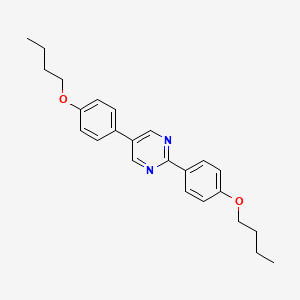
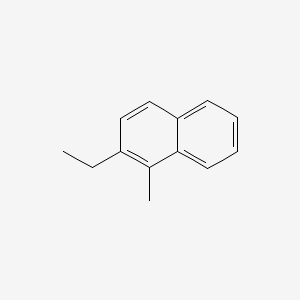
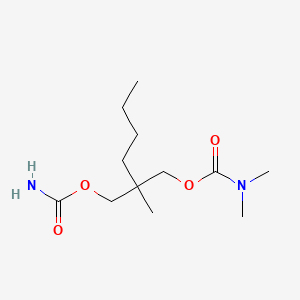
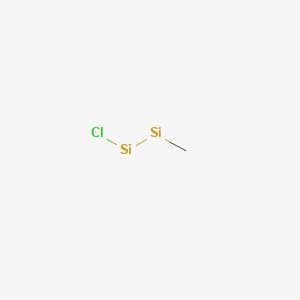

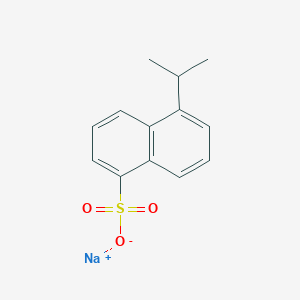
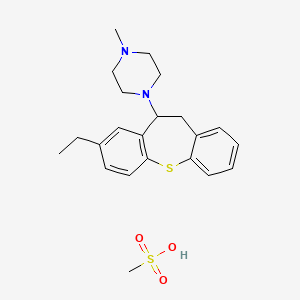
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
